N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzodioxin ring, an imidazole ring, and a sulfanylacetamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions involving catechol derivatives.
Synthesis of the Imidazole Ring: This often involves the condensation of aldehydes with amines and nitriles under acidic or basic conditions.
Coupling Reactions: The benzodioxin and imidazole intermediates can be coupled using sulfanylacetamide as a linker, often under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or other functional groups, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzodioxin or imidazole rings, allowing for the synthesis of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could produce various functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, the compound could find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function through binding interactions. The molecular targets could include receptors, enzymes, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodioxin Derivatives: Compounds with similar benzodioxin structures.
Imidazole Derivatives: Compounds featuring the imidazole ring.
Sulfanylacetamide Derivatives: Compounds with the sulfanylacetamide group.
Uniqueness
What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide apart is the combination of these three distinct functional groups, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C25H21N3O3S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,5-diphenylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H21N3O3S/c29-24(27-19-11-12-22-23(15-19)31-14-13-30-22)17-32-25-26-16-21(18-7-3-1-4-8-18)28(25)20-9-5-2-6-10-20/h1-12,15-16H,13-14,17H2,(H,27,29) |
InChI Key |
DRGSFJBTKWLOCE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(N3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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